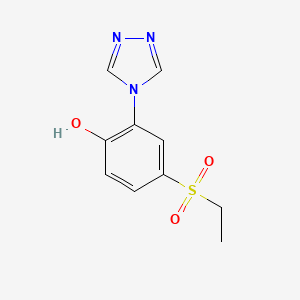
4-(ethylsulfonyl)-2-(4H-1,2,4-triazol-4-yl)phenol
Descripción general
Descripción
4-(ethylsulfonyl)-2-(4H-1,2,4-triazol-4-yl)phenol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a white crystalline powder with a molecular formula of C11H12N4O3S and a molecular weight of 292.31 g/mol. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
Mecanismo De Acción
The mechanism of action of 4-(ethylsulfonyl)-2-(4H-1,2,4-triazol-4-yl)phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways within cells. Studies have shown that this compound can inhibit the activity of certain enzymes, including DNA polymerase and RNA polymerase, which are essential for the replication and transcription of genetic material. It has also been found to inhibit the production of certain inflammatory cytokines, which are involved in the immune response.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi, by disrupting their cell membranes and inhibiting their metabolic processes. It has also been shown to possess antiviral activity against certain viruses, including the herpes simplex virus. Additionally, it has been found to have potential anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(ethylsulfonyl)-2-(4H-1,2,4-triazol-4-yl)phenol has several advantages and limitations for lab experiments. One advantage is its broad spectrum of activity against various microorganisms, which makes it a potentially useful compound for the development of new antimicrobial agents. Another advantage is its potential anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in different applications. Another limitation is that its toxicity and side effects have not been extensively studied, which makes it difficult to determine its safety for use in humans.
Direcciones Futuras
There are several future directions for the study of 4-(ethylsulfonyl)-2-(4H-1,2,4-triazol-4-yl)phenol. One direction is to further investigate its mechanism of action and optimize its use in different applications. Another direction is to study its toxicity and side effects in more detail, in order to determine its safety for use in humans. Additionally, further research could be done to explore its potential applications in other fields, such as agriculture and environmental science. Finally, there is a need for more studies to investigate the potential of this compound as a lead compound for the development of new drugs and therapies.
Aplicaciones Científicas De Investigación
4-(ethylsulfonyl)-2-(4H-1,2,4-triazol-4-yl)phenol has been the subject of extensive scientific research due to its potential applications in various fields. It has been studied for its antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. Studies have shown that this compound has the ability to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to possess antiviral activity against certain viruses, including the herpes simplex virus. Additionally, it has been shown to have potential anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
Propiedades
IUPAC Name |
4-ethylsulfonyl-2-(1,2,4-triazol-4-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-2-17(15,16)8-3-4-10(14)9(5-8)13-6-11-12-7-13/h3-7,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHNGCCKSRVQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)N2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1,1-dioxidotetrahydro-3-thienyl)-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3895963.png)
![4-{5-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzenesulfonamide](/img/structure/B3895973.png)
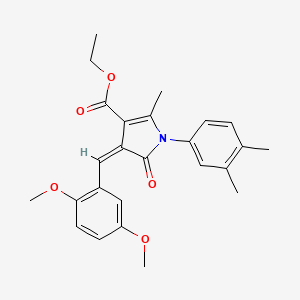
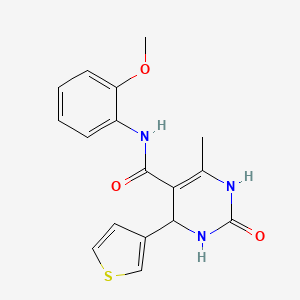
![2-[2-(3-bromophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B3895996.png)
![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}-5-nitrobenzonitrile](/img/structure/B3896002.png)
![8-methoxy-4,4-dimethyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3896003.png)
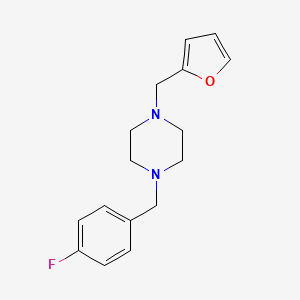
![1-(butylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3896032.png)
![2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzamide hydrochloride](/img/structure/B3896038.png)
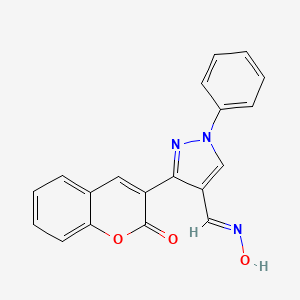
![N-(3,4-dimethylphenyl)-N-[4-({2-[4-(3-thietanyloxy)benzylidene]hydrazino}carbonyl)benzyl]methanesulfonamide](/img/structure/B3896063.png)
![3-[2-(3-pyridinyloxy)propyl]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B3896066.png)
